molecular formula C7H9F3N2 B12529247 1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole CAS No. 679837-90-2

1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole

Cat. No.: B12529247
CAS No.: 679837-90-2
M. Wt: 178.15 g/mol
InChI Key: DUBYJDCBCCLODG-UHFFFAOYSA-N
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Description

1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the trifluoropropyl group in this compound imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

    Oxidation: Imidazole derivatives with oxidized functional groups

    Reduction: Reduced imidazole products

    Substitution: Imidazole compounds with substituted functional groups

Scientific Research Applications

1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique trifluoropropyl group makes it valuable for designing new materials with specific properties.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with biological molecules makes it a useful tool for drug discovery and development.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique chemical structure allows for the design of drugs with improved efficacy and reduced side effects.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. This property is particularly valuable in drug design, where the compound can be used to develop therapeutics that effectively reach their intended sites of action.

Comparison with Similar Compounds

1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can be compared with other imidazole derivatives to highlight its uniqueness:

    1-Methylimidazole: Lacks the trifluoropropyl group, resulting in different chemical properties and reactivity.

    2-Methylimidazole: The methyl group is positioned differently, leading to variations in chemical behavior and applications.

    1-Phenyl-2-(3,3,3-trifluoropropyl)-1H-imidazole:

The trifluoropropyl group in this compound imparts unique characteristics that distinguish it from other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

679837-90-2

Molecular Formula

C7H9F3N2

Molecular Weight

178.15 g/mol

IUPAC Name

1-methyl-2-(3,3,3-trifluoropropyl)imidazole

InChI

InChI=1S/C7H9F3N2/c1-12-5-4-11-6(12)2-3-7(8,9)10/h4-5H,2-3H2,1H3

InChI Key

DUBYJDCBCCLODG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCC(F)(F)F

Origin of Product

United States

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